molecular formula C4H3NO3 B1660746 2-Oxo-1,3-dioxolane-4-carbonitrile CAS No. 827300-17-4

2-Oxo-1,3-dioxolane-4-carbonitrile

Cat. No.: B1660746
CAS No.: 827300-17-4
M. Wt: 113.07
InChI Key: DNMSBVYZDQGYLU-UHFFFAOYSA-N
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Description

The Significance of Cyclic Carbonates as Key Intermediates in Organic Synthesis

Cyclic carbonates, particularly five-membered rings like the 2-oxo-1,3-dioxolane scaffold, are versatile and highly valuable intermediates in organic synthesis. epo.org Their significance stems from their dual nature as protected forms of 1,2-diols and their reactivity as electrophiles, which allows for a variety of chemical transformations. The synthesis of cyclic carbonates is often cited as a prime example of green chemistry, as it frequently involves the 100% atom-economical addition of carbon dioxide (CO₂) to epoxides. rsc.org This method utilizes a readily available, non-toxic, and renewable C1 building block, addressing the critical need for sustainable chemical processes. rsc.org

The utility of cyclic carbonates is demonstrated in a wide array of reactions, including decarboxylation, hydrogenation, and transesterification. epo.org They serve as precursors to a multitude of other functional groups and molecular architectures. For instance, their reaction with amines provides a non-isocyanate route to polyhydroxyurethanes, which are considered greener alternatives to traditional polyurethanes. nih.govgoogle.com Furthermore, cyclic carbonates are employed as polar aprotic solvents and as electrolytes in lithium-ion batteries. google.com

Rationale for Focused Academic Inquiry into 2-Oxo-1,3-dioxolane-4-carbonitrile

The specific academic interest in this compound lies in the unique combination of a reactive cyclic carbonate ring and a versatile nitrile functional group. While direct research on this specific molecule is nascent, the rationale for its investigation can be inferred from the well-established chemistry of its constituent parts. The nitrile group is a powerful electron-withdrawing group, which is expected to significantly influence the reactivity of the dioxolane ring. google.com

The primary precursor for the potential synthesis of this compound is 2-oxo-1,3-dioxolane-4-carboxylic acid. google.comnih.gov This acid can be synthesized through methods such as the hydrolysis of its corresponding esters or the oxidation of glycerol (B35011) carbonate. google.com A key intermediate that could lead to the carbonitrile is the corresponding 2-oxo-1,3-dioxolane-4-acyl halide. google.com The conversion of acyl halides to nitriles is a standard transformation in organic chemistry, suggesting a plausible synthetic pathway.

The focused inquiry into this molecule is driven by the potential for novel reactivity and applications. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, making it a gateway to a variety of other functionalized dioxolanes. The electron-withdrawing nature of the nitrile is also anticipated to enhance the electrophilicity of the carbonate carbonyl carbon, potentially leading to increased reactivity towards nucleophiles and new catalytic applications.

Overview of Contemporary Research Trajectories in 2-Oxo-1,3-dioxolane Chemistry

Current research in the field of 2-oxo-1,3-dioxolane chemistry is vibrant and multifaceted. A significant thrust of this research is the development of new and efficient catalytic systems for the synthesis of cyclic carbonates from epoxides and CO₂ under milder conditions. researchgate.netrsc.org This includes the use of sustainable and recyclable catalysts to improve the environmental footprint of these processes.

Another major research direction is the exploration of functionalized 2-oxo-1,3-dioxolanes as building blocks for advanced materials, particularly polymers. The ring-opening polymerization of these monomers can lead to polycarbonates with tailored properties. The functional group at the 4-position of the dioxolane ring plays a crucial role in determining the characteristics of the resulting polymer.

Furthermore, there is a growing interest in the derivatization of the 2-oxo-1,3-dioxolane core to create molecules with specific biological or material science applications. This includes the synthesis of derivatives with pharmacologically active moieties or groups that can be used for cross-linking or surface modification. The development of synthetic routes to compounds like 2-oxo-1,3-dioxolane-4-carboxamides and their use in creating novel prepolymers for coatings and adhesives is an active area of investigation. google.comgoogle.com The exploration of chiral 2-oxo-1,3-dioxolane derivatives as synthons for asymmetric synthesis also continues to be a significant focus.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-1,3-dioxolane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO3/c5-1-3-2-7-4(6)8-3/h3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMSBVYZDQGYLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)O1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735444
Record name 2-Oxo-1,3-dioxolane-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827300-17-4
Record name 2-Oxo-1,3-dioxolane-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 2 Oxo 1,3 Dioxolane 4 Carbonitrile and Its Derivatives

Strategies for the Construction of the 2-Oxo-1,3-dioxolane Ring System

The formation of the 2-oxo-1,3-dioxolane ring, also known as a cyclic carbonate, is most prominently achieved through the coupling of epoxides with carbon dioxide. This transformation is of significant interest as it represents a 100% atom-economical reaction and a method for the chemical fixation of CO2. researchgate.netmdpi.com

The cycloaddition of carbon dioxide (CO2) to epoxides is a widely studied and efficient method for constructing the 2-oxo-1,3-dioxolane ring system. rsc.org This reaction is thermodynamically favorable, driven by the energy released from the ring-opening of the strained epoxide, which overcomes the high thermodynamic stability of CO2. mdpi.com A key aspect of this transformation is the use of catalysts to facilitate the reaction under viable conditions.

A diverse array of catalytic systems has been developed for this purpose. These include homogeneous and heterogeneous catalysts, organocatalysts, and metal-based systems. A general mechanism involves the activation of the epoxide, typically by a Lewis acid or a hydrogen bond donor (HBD), which renders it more susceptible to nucleophilic attack. rsc.orgresearchgate.net A nucleophile, often a halide anion from the catalyst or co-catalyst, opens the epoxide ring. The resulting alkoxide then reacts with CO2, and subsequent intramolecular ring-closure yields the cyclic carbonate and regenerates the catalyst. rsc.org

Bifunctional organocatalysts, such as phosphonium (B103445) salts bearing an alcohol moiety, have proven effective, activating the epoxide via hydrogen bonding while the counter-ion serves as the nucleophile. mdpi.com Bimetallic aluminum(salen) complexes, in conjunction with a co-catalyst like tetrabutylammonium (B224687) bromide, are capable of catalyzing the reaction at ambient temperature and atmospheric pressure. rsc.org The development of halogen-free catalysts is a significant area of research aimed at preventing equipment corrosion and simplifying product purification. rsc.org

Table 1: Comparison of Catalytic Systems for Cyclic Carbonate Synthesis from Epoxides and CO2
Catalyst SystemEpoxide SubstrateTemperature (°C)Pressure (atm)Yield (%)Reference
(R,R)-SalenCo(OAc)/[TBA][L-Pro]Propylene (B89431) OxideRoom Temp2095 rsc.org
Bimetallic Aluminum(salen) / TBABStyrene Oxide261High rsc.org
Tetraarylphosphonium saltsVarious terminal epoxides601Good to Excellent acs.org
CP1 (Quaternary ammonium (B1175870) chloride polymer) / FeCl3Propylene Oxide110-92 rsc.org
CaI2-18C6 complexVarious terminal epoxidesRoom Temp1High to Quantitative epo.org

An alternative strategy to build the functionalized 2-oxo-1,3-dioxolane ring system starts from readily available precursors like glycerol (B35011), a byproduct of biodiesel production. mdpi.comrsc.org Glycerol can be first converted to glycerol carbonate (4-(hydroxymethyl)-1,3-dioxolan-2-one) through various methods, including reaction with urea (B33335) or transesterification with organic carbonates. mdpi.com

The subsequent step involves the selective oxidation of the primary alcohol of glycerol carbonate to a carboxylic acid, yielding 2-oxo-1,3-dioxolane-4-carboxylic acid. This oxidation is a crucial transformation for accessing the 4-substituted derivatives. Catalytic oxidation of glycerol itself to glyceric acid is well-documented, employing noble metal catalysts such as platinum, palladium, and gold. rsc.orgrsc.org Supported gold nanoparticles, in particular, have demonstrated high selectivity for glyceric acid at high conversions, especially with the addition of a base. rsc.org These methodologies can be adapted for the oxidation of glycerol carbonate.

Electrochemical methods also present a viable pathway for the oxidation of glycerol and its derivatives. researchgate.netfrontiersin.org The electrooxidation of solketal, a protected form of glycerol, over Cu-Co hydroxycarbonates can produce glyceric acid with high faradaic efficiency. researchgate.net Such electrochemical approaches offer mild reaction conditions and potential for high selectivity. A patent describes the preparation of 2-oxo-1,3-dioxolane-4-carboxylic acid via the hydrolysis of its corresponding methyl ester, which is formed from the epoxidation of methyl acrylate (B77674) followed by carboxylation, illustrating a synthetic route from C3 building blocks. epo.orggoogle.com

Table 2: Catalysts for Selective Oxidation of Glycerol to Glyceric Acid
CatalystOxidantConditionsSelectivity to Glyceric Acid (%)Reference
1 wt.% Au/GraphiteO2 (3 bar)60 °C, NaOH100 rsc.org
Pt/Zr@NPCNO2 (10 bar)60 °C77.29 acs.org
Supported Pd/CAir (1 bar)60 °CModerate rsc.org
Au/Al2O3O2Flow reactor, NaOHHigh acs.orgnih.gov

Functionalization Approaches for the Introduction and Transformation of the Nitrile Moiety

Once the 2-oxo-1,3-dioxolane-4-carboxylic acid or a related precursor is obtained, the next key step is the introduction of the nitrile group.

Direct synthesis of 2-oxo-1,3-dioxolane-4-carbonitrile is not commonly reported; however, its preparation can be achieved through established functional group transformations from precursors like 2-oxo-1,3-dioxolane-4-carboxylic acid or its corresponding primary amide, 2-oxo-1,3-dioxolane-4-carboxamide.

A primary and highly effective method for nitrile synthesis is the dehydration of primary amides. organic-chemistry.org The corresponding 4-carboxamide derivative, which can be prepared from the carboxylic acid or its acyl halide, can be treated with a variety of dehydrating agents. Thionyl chloride (SOCl2) is a common reagent for this transformation. youtube.com Other systems, such as oxalyl chloride/DMSO, are also effective for converting primary amides to nitriles under mild conditions. organic-chemistry.org

Alternatively, nitriles can be synthesized directly from carboxylic acids, although this is often a multi-step, one-pot procedure. researchgate.net For instance, a one-pot reaction of a carboxylic acid with hydroxylamine (B1172632) sulfate (B86663) and a catalyst can yield the corresponding nitrile. researchgate.net Given the availability of 2-oxo-1,3-dioxolane-4-carboxylic acid, these methods provide a clear synthetic pathway to the target carbonitrile.

The carboxylic acid at the 4-position of the dioxolane ring is a versatile handle for creating a wide range of derivatives. A particularly useful intermediate is the corresponding acyl halide.

A European patent specifically details the synthesis of 2-oxo-1,3-dioxolane-4-acyl chloride. google.com The process involves reacting 2-oxo-1,3-dioxolane-4-carboxylic acid with thionyl chloride (SOCl2), using dimethylformamide (DMF) as a catalyst. The reaction proceeds smoothly at elevated temperatures (e.g., 60 °C) to give the acyl chloride in quantitative yield. google.com This method aligns with standard procedures for converting carboxylic acids to acyl chlorides, which also include reagents like phosphorus(V) chloride (PCl5) and phosphorus(III) chloride (PCl3). orgoreview.comchemguide.co.uk

These highly reactive acyl halides are valuable precursors for other derivatives. The same patent demonstrates their utility by reacting the 2-oxo-1,3-dioxolane-4-acyl chloride with alcohols or amines to produce the corresponding esters and amides, respectively. google.com Beyond acyl halides, the carboxylic acid can be converted to various amides and esters using standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitates amide bond formation under mild, aqueous conditions. nih.govthermofisher.com

Enantioselective and Diastereoselective Synthesis of 2-Oxo-1,3-dioxolane Systems

Creating stereochemically defined 2-oxo-1,3-dioxolane systems is crucial for applications in pharmaceuticals and materials science. The primary strategy for achieving this is through the enantioselective cycloaddition of CO2 to racemic epoxides, a process known as kinetic resolution. mdpi.com

In this approach, a chiral catalyst selectively reacts with one enantiomer of the epoxide faster than the other, leading to the formation of an enantiomerically enriched cyclic carbonate and leaving behind the unreacted epoxide with high enantiomeric excess. mdpi.com Chiral Salen-metal complexes, particularly those based on cobalt(III), are the most effective and widely studied catalysts for this transformation. mdpi.commdpi.com These systems typically require a co-catalyst, such as a quaternary ammonium salt, to function optimally. rsc.org

Significant improvements in enantioselectivity have been achieved by modifying the catalyst structure and the co-catalyst. For example, combining a chiral SalenCo(III) complex with a chiral ionic liquid as a co-catalyst can lead to a synergistic effect, enhancing the enantiomeric excess (ee) of the resulting cyclic carbonate. rsc.orgrsc.org Using this approach, propylene carbonate has been synthesized with ee values up to 95% under mild conditions. researchgate.net

Table 3: Enantioselective Synthesis of Cyclic Carbonates via Kinetic Resolution
Catalyst SystemEpoxideee (%) of CarbonateSelectivity Factor (s)Reference
(S,S,S,S)-BINADCo(III)(OAc) / PTATPropylene Oxide95- researchgate.net
Chiral Cobalt(III) salen (7) / PPN-DNPPropylene Oxide9776 mdpi.com
(R,R)-SalenCo(OAc) / [TBA][L-Pro]Propylene Oxide74.6- rsc.orgrsc.org
Polymeric Chiral (R,R)-SalenCo(III)Propylene Oxide74- mdpi.com

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple chiral centers. While less specific literature exists for the this compound system, general principles can be applied. For instance, the stereoselective formation of substituted 1,3-dioxolanes has been achieved through the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate from an alkene, followed by stereoselective trapping with a nucleophile. mdpi.com This highlights that controlling the stereochemistry of intermediates is key to determining the final product's diastereomeric ratio.

Chiral Catalyst and Auxiliary Strategies for Stereocontrol

The enantioselective synthesis of cyclic carbonates, including derivatives of 2-oxo-1,3-dioxolane, can be achieved through the use of chiral catalysts. mdpi.com One prominent strategy is the kinetic resolution of racemic epoxides using a chiral catalyst in the presence of a carbon dioxide source. mdpi.com This process involves the selective reaction of one enantiomer of the epoxide, leading to an enantiomerically enriched cyclic carbonate and the unreacted epoxide with a high enantiomeric excess. mdpi.com

A notable example involves the use of cobalt(III) salen complexes as chiral catalysts. In a pioneering study, a chiral cobalt(III) complex, in conjunction with a chiral Lewis base, was employed for the kinetic resolution of epoxides, yielding propylene carbonate with up to 68% enantiomeric excess (ee). mdpi.com This corresponds to a selectivity factor 's' of 5.6. mdpi.com It was observed that the chiral Lewis base did not play a significant role in the enantioselectivity of the reaction. mdpi.com

The general mechanism for this kinetic resolution proposes that a chiral Lewis acid selectively complexes with one enantiomer of the racemic epoxide. Subsequent nucleophilic attack, or attack by activated carbon dioxide, on the coordinated epoxide leads to enantioselective ring-opening. Intramolecular cyclization then affords the enantiomerically-enriched cyclic carbonate. mdpi.com

Another approach to stereocontrol involves the desymmetrization of p-quinols through a Brønsted acid-catalyzed acetalization/Michael cascade. While this method has been successfully applied to the synthesis of 1,3-dioxolane (B20135) and 1,3-oxazolidine products, it has so far yielded only modest enantioselectivity. nih.gov

The development of new chiral organocatalysts, such as those derived from proline, has also shown promise in asymmetric synthesis, particularly in aldol (B89426) reactions to create chiral 1,3-diols, which are valuable precursors. nih.gov While not directly applied to this compound in the reviewed literature, these strategies highlight the ongoing efforts to develop versatile and highly selective catalytic systems for stereocontrolled synthesis.

Preparation of Enantiopure Cyclic Carbonates from Chiral Epoxide Precursors

A straightforward and effective method for preparing enantiopure cyclic carbonates is to start with enantiopure epoxide precursors. mdpi.com The reaction of these chiral epoxides with carbon dioxide, often under catalytic conditions, proceeds with retention of stereochemistry, yielding the corresponding enantiopure cyclic carbonate. mdpi.comnih.gov This approach circumvents the need for chiral resolution of the final product or the kinetic resolution of a racemic starting material.

The cycloaddition of carbon dioxide to epoxides is an atom-economical and environmentally friendly process. rsc.orgrsc.org Various catalytic systems have been developed to facilitate this reaction under mild conditions. rsc.org While the direct synthesis of this compound from a chiral epoxide precursor was not explicitly detailed in the provided search results, the general principle is well-established for a wide range of epoxides. mdpi.comnih.gov

The choice of catalyst is crucial for the efficiency of the CO2 cycloaddition. Metal-containing catalyst systems have been extensively reviewed for their effectiveness in producing enantiomerically enriched cyclic carbonates. mdpi.com Additionally, metal-free organocatalytic systems have been developed that can operate under mild conditions with good to excellent yields. rsc.org

Synthesis of Variously Substituted 2-Oxo-1,3-dioxolane Derivatives

The functionalization of the 2-oxo-1,3-dioxolane ring with various substituents allows for the tuning of its physical, chemical, and biological properties.

Alkyl, Aryl, Aralkyl, and Alkaryl Substitutions on the Dioxolane Ring System

The synthesis of 2-oxo-1,3-dioxolane derivatives bearing alkyl, aryl, aralkyl, and alkaryl substituents can be achieved through several synthetic routes. One common method involves the reaction of a substituted epoxide with carbon dioxide, as previously discussed. The nature of the substituent on the epoxide will determine the substitution pattern on the resulting dioxolane ring. For instance, the reaction of 4-phenyl-1,3-dioxolan-2-one (B1361557) can be converted to the corresponding vicinal diol. mdpi.com

Another versatile approach is the modification of a pre-formed 2-oxo-1,3-dioxolane scaffold. For example, glycerol carbonate can be used as a starting material to introduce various functional groups. researchgate.net The reaction of glycerol carbonate with acryloyl chloride yields glycerol carbonate acrylate, which possesses both a reactive double bond and the cyclic carbonate moiety. researchgate.net This intermediate can then undergo further reactions, such as the aza-Michael addition of amines, to introduce alkylamino groups. researchgate.net

The synthesis of N-alkyl-1,3-dihydro-2,1-benzisoxazoles and their 2,1-benzisoxazolone precursors from methyl 2-nitrobenzoates provides a method for creating related heterocyclic structures with alkyl substitutions. nih.gov Furthermore, three-component reactions have been utilized to synthesize polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives, demonstrating the power of multicomponent reactions in generating molecular complexity. researchgate.net A copper-catalyzed three-component cascade cyclization of diaryliodonium salts with 2-formylbenzonitriles and phenylacetylenes has also been developed for the synthesis of 3-(2-oxopropyl)-2-arylisoindolinones. researchgate.net

A method for producing 2-oxo-1,3-dioxolane derivatives involves reacting an epoxide compound with a low molecular weight 2-oxo-1,3-dioxolane in the presence of a basic catalyst at an elevated temperature. google.com

Starting MaterialReagentsProductReference
Racemic EpoxidesChiral Cobalt(III) Salen Complex, CO2Enantiomerically Enriched Cyclic Carbonates mdpi.com
Glycerol CarbonateAcryloyl Chloride, TriethylamineGlycerol Carbonate Acrylate researchgate.net
Glycerol Carbonate AcrylateAlkylamines(2-oxo-1,3-dioxolan-4-yl)methyl 3-(alkylamino)propanoate researchgate.net
4-Phenyl-1,3-dioxolan-2-oneWater (overheated)1-Phenyl-1,2-ethanediol mdpi.com
Epoxide CompoundLow Molecular Weight 2-Oxo-1,3-dioxolane, Basic Catalyst2-Oxo-1,3-dioxolane Derivative google.com
2-Formylbenzonitriles, Phenylacetylenes, Diaryliodonium SaltsCopper Catalyst3-(2-oxopropyl)-2-arylisoindolinones researchgate.net

Preparation of Perfluorinated Analogues

The introduction of fluorine atoms into organic molecules can significantly alter their properties, often leading to enhanced thermal stability, chemical resistance, and unique electronic characteristics. tennessee.edu The synthesis of perfluorinated analogues of 2-oxo-1,3-dioxolanes is therefore of considerable interest.

One method for preparing fluorinated cyclic carbonates involves the reaction of glycerol 1,2-carbonate with a fluorinated reagent such as (RfCO)2O or RfCOX, where Rf is a C1 to C4 fluoroalkyl group and X is a halogen. google.com This reaction can be carried out in a polar aprotic solvent like dichloromethane (B109758) at temperatures ranging from 0°C to reflux. google.com

Direct fluorination of hydrocarbon precursors using F2/N2 mixtures in a fluorinated solvent is another powerful technique for synthesizing perfluorinated compounds. researchgate.net This method has been successfully applied to produce perfluoro-2-methylene-1,3-dioxolanes with substituents at the 4 and 5 positions. researchgate.net The resulting perfluorinated monomers can be readily polymerized. researchgate.net

Aerosol direct fluorination has also been explored for the ring fluorination of substituted 1,3-dioxolanes. tennessee.edu However, this method can lead to mixtures of isomers and ring-opening byproducts. tennessee.edu To circumvent undesirable side reactions, such as fluorination at the 2-hydryl position, the introduction of an electron-withdrawing group like a trifluoromethyl group at the 2-position has been investigated to deactivate this position. tennessee.edu

The reaction of a fluoroolefin epoxide with a carbonyl compound provides a route to fluorinated 1,3-dioxolanes. google.com For example, reacting perfluoropropylene epoxide with acetone (B3395972) yields 2,2-dimethyl-4-trifluoromethyl-4,5,5-trifluoro-1,3-dioxolane. google.com

Starting MaterialReagentsProductReference
Glycerol 1,2-carbonate(RfCO)2O or RfCOX(2-oxo-1,3-dioxolan-4-yl)methyl 2,2,2-trifluoroacetate google.com
2-Methyl-1,3-dioxolaneF2/N2 (Aerosol Direct Fluorination)Fluorinated 1,3-dioxolane isomers and ring-opened products tennessee.edu
Hydrocarbon precursors of 2-methylene-1,3-dioxolanesF2/N2 in a fluorinated solventPerfluoro-2-methylene-1,3-dioxolanes researchgate.net
Perfluoropropylene epoxideAcetone2,2-dimethyl-4-trifluoromethyl-4,5,5-trifluoro-1,3-dioxolane google.com

Applications in Advanced Materials Science and Complex Organic Synthesis

Role as a Versatile Synthetic Building Block

The reactivity of the functional groups in 2-Oxo-1,3-dioxolane-4-carbonitrile makes it a highly valuable precursor for the synthesis of intricate and functionally rich organic molecules.

Precursor to Highly Functionalized Organic Molecules

This compound serves as a foundational element for constructing a variety of highly functionalized organic molecules. The nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and amides, while the cyclic carbonate moiety can undergo ring-opening reactions to introduce hydroxyl and urethane (B1682113) functionalities. This dual reactivity allows for the strategic and controlled introduction of multiple functional groups into a target molecule.

For instance, derivatives of 2-oxo-1,3-dioxolane-4-carboxylic acid, which can be conceptually linked to the carbonitrile, have been explored for the preparation of hydroxyurethanes and as end groups for blocking amines. epo.org The synthesis of related structures, such as 2-oxo-1,3-dioxolane-4-carboxamides, has been achieved from 2-oxo-1,3-dioxolane-4-carboxylic acid and various isocyanates or amines. google.comgoogle.com These reactions highlight the potential of the core 2-oxo-1,3-dioxolane structure in creating diverse and complex organic compounds.

Integration into Complex Molecular Architectures and Scaffolds

The ability to introduce diverse functionalities makes this compound and its derivatives ideal for incorporation into more complex molecular architectures and scaffolds. This is particularly relevant in the design and synthesis of novel therapeutic agents and functional materials. The rigid 1,3-dioxolane (B20135) ring can act as a stereochemical control element, influencing the three-dimensional arrangement of the resulting molecule.

Applications in Polymer Chemistry and Materials Science

The unique chemical properties of this compound and its derivatives have led to significant advancements in polymer chemistry, particularly in the synthesis of novel polymers and the modification of existing ones.

Synthesis of (Poly)hydroxyurethanes and Hydroxycarbonates

A significant application of cyclic carbonates, including derivatives of 2-Oxo-1,3-dioxolane, is in the synthesis of non-isocyanate polyurethanes (NIPUs), also known as poly(hydroxy)urethanes. nih.govmdpi.com This approach offers a safer alternative to conventional polyurethane synthesis, which involves the use of hazardous isocyanates. nih.gov The reaction of bis(cyclic carbonates) with amines leads to the formation of poly(hydroxyurethane)s, which contain both hydroxyl and urethane linkages. mdpi.com

Model reactions have been studied to understand the substituent effects on the reactivity and selectivity of the ring-opening direction in the reaction of five-membered cyclic carbonates with amines. epo.org The synthesis of hydroxycarbamates has also been demonstrated through the reaction of cyclic carbonates with amines in specific monomer ratios. mdpi.com

End-Group Functionalization and Telechelic Polymer Synthesis

Derivatives of 2-oxo-1,3-dioxolane have been utilized for the end-group functionalization of polymers. google.com This process allows for the introduction of specific reactive groups at the ends of a polymer chain, creating telechelic polymers. These polymers are valuable as building blocks for more complex macromolecular architectures, such as block copolymers and polymer networks. The use of 2-oxo-1,3-dioxolane-4-yl terminated polymers that can react with amines to form polyurethanes has been a subject of study. google.com

Development of Novel Monomers for Polymerization

The 2-oxo-1,3-dioxolane moiety is a key component in the development of novel monomers for various polymerization techniques. researchgate.net For example, (2-oxo-1,3-dioxolan-4-yl)methyl methacrylate (B99206) (DOMA) is a monomer that can be synthesized and subsequently polymerized to create polymers with pendant cyclic carbonate groups. researchgate.netresearchgate.net These functional polymers can then be used for crosslinking reactions to form urethane linkages without the use of isocyanates. researchgate.net The incorporation of such monomers can significantly influence the properties of the resulting copolymers, including their glass transition temperature, storage modulus, and thermal stability. researchgate.netresearchgate.net

The versatility of the 1,3-dioxolane ring is further demonstrated by the synthesis of other monomers like 2-methylene-4-phenyl-1,3-dioxolane (MPDL), a cyclic ketene (B1206846) acetal (B89532) used in radical ring-opening polymerization to create degradable polymers. rsc.org While not directly a carbonitrile, this illustrates the broader utility of the dioxolane scaffold in monomer design.

Utilizing 2-Oxo-1,3-dioxolane Derivatives as Blocking Groups

The unique chemical architecture of 2-oxo-1,3-dioxolane derivatives makes them valuable intermediates in organic synthesis, particularly as protecting or "blocking" groups. This strategy is essential in multistep synthesis where a specific functional group needs to be temporarily deactivated to prevent it from reacting while other parts of the molecule are being modified.

In the intricate landscape of multistep organic synthesis, the reversible protection of amine functionalities is a critical operation. Derivatives of 2-oxo-1,3-dioxolane have emerged as effective reagents for this purpose. The reaction of a 2-oxo-1,3-dioxolane derivative with an amine leads to the formation of a hydroxyurethane, effectively "blocking" the amine's reactivity. google.com

This protective strategy is particularly advantageous because the 2-oxo-1,3-dioxolane ring can be selectively introduced and later removed under specific conditions, leaving the rest of the molecule intact. The reactivity of the 2-oxo-1,3-dioxolane ring towards amines is influenced by the nature of the substituent at the 4-position. Studies have indicated that the reactivity increases with the electron-withdrawing capacity of the substituent. google.com For instance, the reactivity with amines follows the order: R = Me < R = H < R = Ph < R = CH₂OPh << R = CF₃. google.com This tunable reactivity allows chemists to select the appropriate derivative for a specific synthetic challenge.

The use of these derivatives as blocking groups for amines is a key step in the synthesis of more complex molecules, including the preparation of prepolymers with 2-oxo-1,3-dioxolane-4-carboxamide-substituents. google.com While dioxolanes are more broadly known for the protection of carbonyl groups as cyclic acetals wikipedia.orgorganic-chemistry.org, their application in amine protection highlights their versatility in modern organic synthesis. The development of mild and efficient methods for both the formation and cleavage of these protecting groups is an ongoing area of research, aiming to enhance their utility in complex synthetic pathways. organic-chemistry.org

Contributions to Green Chemistry and Sustainable Synthesis

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use of hazardous substances, are central to modern chemical research. This compound and related cyclic carbonates represent a significant contribution to this field, particularly in the areas of carbon dioxide utilization and the development of biobased solvents.

A key strategy in mitigating the environmental impact of greenhouse gases is the chemical fixation of carbon dioxide (CO₂), converting it from a waste product into a valuable chemical feedstock. The synthesis of cyclic carbonates, such as the 2-oxo-1,3-dioxolane core structure, from CO₂ and epoxides is a prime example of a 100% atom-efficient reaction. nih.gov This process is not only environmentally beneficial by consuming CO₂, but it also produces compounds with significant industrial applications. nih.gov

The reaction is thermodynamically favored due to the high energy of the epoxide ring, which facilitates the reaction with the stable CO₂ molecule. nih.gov The development of efficient catalysts, including bifunctional porphyrin catalysts rsc.org and choline-based systems , has been crucial in enabling this reaction to proceed under milder conditions, often without the need for a solvent. nih.govrsc.org

The resulting cyclic carbonates are valuable products in their own right, serving as polar aprotic solvents, electrolytes in lithium-ion batteries, and as monomers for the production of polycarbonates. nih.gov The synthesis of 2-oxo- dntb.gov.uarsc.orgdioxolane-4-carboxylic acid esters from oxirane-2-carboxylic acid esters and carbon dioxide is a specific application of this technology. google.com This process transforms a readily available C1 building block into a functionalized cyclic carbonate, demonstrating a green and sustainable pathway to value-added chemicals. nih.gov

Table 1: Physicochemical Properties of Common Cyclic Carbonates nih.gov

CompoundMolecular Mass ( g/mol )Specific Gravity (g/cm³)Boiling Point (°C)
1,3-Dioxolan-2-one (Ethylene Carbonate)881.32 (at 40 °C)243-244
4-Methyl-1,3-dioxolan-2-one (Propylene Carbonate)1021.20 (at 20 °C)242
4-Hydroxymethyl-1,3-dioxolan-2-one (Glycerol Carbonate)1181.40 (at 25 °C)125-130 (at 0.1 mmHg)

The vast majority of chemicals used in fine chemical processes are solvents, which significantly contribute to the environmental footprint of the chemical industry. rsc.org Consequently, there is a strong impetus to replace traditional, often toxic and fossil-based solvents with greener alternatives. rsc.org Dioxolane compounds, derivable from renewable resources, are emerging as promising candidates for such biobased solvents. dntb.gov.uarsc.org

For example, 5-methyl-1,3-dioxolane-4-one, which can be synthesized from lactic acid and formaldehyde (B43269), has been proposed as a green polar aprotic solvent. rsc.orgrsc.org Its solvent properties are comparable to γ-valerolactone (GVL), a well-established bio-based solvent. rsc.orgrsc.org Another example is methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate (MMC), which can be synthesized from glycerol (B35011). nih.govresearchgate.net

Table 2: Examples of Bio-based Solvents and their Precursors

Bio-based SolventPrecursor(s)Reference
5-methyl-1,3-dioxolane-4-oneLactic acid, Formaldehyde rsc.orgrsc.org
methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate (MMC)Glycerol nih.govresearchgate.net
γ-valerolactone (GVL)Lignocellulose rsc.org
2-methyltetrahydrofuran (2-MeTHF)Biomass rsc.orgresearchgate.net
Cyrene™Lignocellulose rsc.org

Theoretical and Advanced Spectroscopic Investigations of 2 Oxo 1,3 Dioxolane 4 Carbonitrile Systems

Conformational Analysis of 1,3-Dioxolane (B20135) Ring Systems

The presence of substituents on the dioxolane ring significantly influences the conformational equilibrium. For instance, in 2-oxo-1,3-dioxolane-4-carbonitrile, the carbonyl group at the 2-position and the nitrile group at the 4-position introduce steric and electronic effects that dictate the preferred conformation. The interplay of these effects determines the relative energies of the different conformers.

Computational studies, often employing methods like density functional theory (DFT), are instrumental in mapping the potential energy surface of the dioxolane ring. These calculations can predict the most stable conformations and the energy barriers between them. Experimental techniques such as nuclear magnetic resonance (NMR) spectroscopy provide valuable data on the solution-phase conformation. Coupling constants between protons on the ring are particularly sensitive to the dihedral angles and thus can be used to deduce the predominant conformation.

Table 1: Key Conformational Features of the 1,3-Dioxolane Ring

FeatureDescription
Ring Pucker The deviation of the ring atoms from a mean plane.
Envelope Conformation One atom is out of the plane of the other four.
Twist Conformation Two adjacent atoms are on opposite sides of the plane formed by the other three.
Pseudorotation The continuous interconversion between envelope and twist forms through low-energy pathways.
Anomeric Effect Stereoelectronic effect involving the interaction of lone pairs on the oxygen atoms with antibonding orbitals of adjacent bonds, influencing conformational preference.

Studies of Intermolecular and Intramolecular Interactions within Dioxolane-Containing Structures

The chemical behavior and physical properties of molecules containing the this compound moiety are governed by a complex network of intermolecular and intramolecular interactions.

Stereoelectronic effects, such as the anomeric effect, also play a significant role in the stability of certain conformations. acs.orgresearchgate.net The anomeric effect describes the tendency of a heteroatomic substituent at a carbon atom adjacent to another heteroatom to prefer the axial position. acs.orgresearchgate.net In the context of the dioxolane ring, this involves the interaction of the lone pairs on the oxygen atoms with the antibonding (σ*) orbitals of adjacent C-O or C-C bonds. These interactions can stabilize specific puckered conformations of the ring.

Intermolecular Interactions: In the condensed phase (liquid or solid), this compound molecules will interact with each other through various forces. khanacademy.org Given the polarity of the carbonyl and nitrile groups, dipole-dipole interactions are expected to be a dominant intermolecular force. khanacademy.org These interactions contribute to properties like boiling point and solubility.

In the solid state, the packing of the molecules in the crystal lattice is determined by the optimization of these intermolecular forces. The study of crystal structures through X-ray diffraction can provide precise information about the nature and geometry of these interactions. For instance, weak C-H···O or C-H···N hydrogen bonds may be present, influencing the crystal packing.

Advanced Spectroscopic Methods for Elucidating Molecular Structure and Dynamics in Reaction Pathways

A variety of advanced spectroscopic techniques are employed to determine the precise molecular structure of this compound and to monitor its transformations during chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental tools. Chemical shifts provide information about the electronic environment of each nucleus, while coupling constants reveal through-bond connectivity and dihedral angles, which are crucial for conformational analysis. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the complete connectivity of the molecule. Chiral NMR methods, sometimes involving the use of chiral shift reagents like Eu(hfc)₃, can be used to distinguish between enantiomers and determine absolute configurations in chiral dioxolane derivatives. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in the molecule. The strong absorption band of the carbonyl (C=O) group in the 2-oxo position and the characteristic absorption of the nitrile (C≡N) group are readily identifiable. Changes in the position and intensity of these bands can indicate involvement in intermolecular interactions like hydrogen bonding or coordination to a metal center.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, allowing for the determination of the elemental composition. nih.gov Fragmentation patterns observed in the mass spectrum can offer clues about the molecular structure and the stability of different parts of the molecule.

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction is the most powerful method for determining the three-dimensional structure with atomic-level precision. It provides definitive information on bond lengths, bond angles, and the conformation of the dioxolane ring in the solid state. It also reveals the details of intermolecular interactions in the crystal lattice.

By applying these spectroscopic methods in concert, researchers can build a comprehensive picture of the static and dynamic properties of this compound and its reaction intermediates.

Computational Analysis of Electronic Structure and Reactivity Descriptors

Computational chemistry provides powerful tools to investigate the electronic structure and predict the reactivity of this compound. aps.org Quantum mechanical calculations, particularly those based on density functional theory (DFT), are widely used for this purpose.

Electronic Structure Analysis: Calculations can determine the distribution of electron density within the molecule, highlighting regions that are electron-rich or electron-poor. This is often visualized through molecular electrostatic potential (MEP) maps, which can predict sites susceptible to nucleophilic or electrophilic attack. The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Reactivity Descriptors: From the calculated electronic structure, various reactivity descriptors can be derived. These indices provide a quantitative measure of the molecule's reactivity.

Table 2: Common Computational Reactivity Descriptors

DescriptorDefinitionSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates susceptibility to electrophilic attack.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Relates to the chemical reactivity and kinetic stability of the molecule.
Global Hardness (η) A measure of the resistance to change in electron distribution.Calculated as (E_LUMO - E_HOMO) / 2.
Global Softness (S) The reciprocal of global hardness.Indicates the capacity of a molecule to receive electrons.
Electronegativity (χ) The power of an atom to attract electrons to itself.Calculated as -(E_HOMO + E_LUMO) / 2.
Electrophilicity Index (ω) A measure of the energy lowering of a system when it is saturated with electrons.Calculated as χ² / (2η).
Fukui Functions Describe the change in electron density at a given point in the molecule when the total number of electrons is changed.Identify the most reactive sites for nucleophilic, electrophilic, and radical attack.

By analyzing these descriptors, chemists can predict how this compound will behave in different reaction conditions, for example, by identifying the most likely site for a nucleophile to attack or the most acidic proton. This theoretical insight is invaluable for designing new synthetic routes and understanding reaction mechanisms involving this compound.

Emerging Research Frontiers and Future Perspectives for 2 Oxo 1,3 Dioxolane 4 Carbonitrile

Development of Novel Catalytic Systems for Efficient Synthesis and Transformation

The efficient synthesis and subsequent transformation of the 2-oxo-1,3-dioxolane scaffold are pivotal for its broader application. Research has focused on various catalytic systems to improve yield, selectivity, and reaction conditions.

The core structure is typically synthesized via the cycloaddition of carbon dioxide (CO₂) to a corresponding epoxide. For instance, 2-oxo- google.comepo.orgdioxolane-4-carboxylic acid esters are produced from oxirane-2-carboxylic acid esters and CO₂. google.com This process is a prime example of carbon capture and utilization, converting a greenhouse gas into a valuable chemical intermediate. google.comresearchgate.net

Once the ring is formed, catalysis plays a crucial role in modifying the functional group at the C4 position. The precursor, 2-oxo-1,3-dioxolane-4-carboxylic acid, can be converted to more reactive species. For example, its transformation into 2-oxo-1,3-dioxolane-4-acyl halides can be catalyzed by dimethylformamide. google.com

Furthermore, the synthesis of derivatives like carboxamides from the carboxylic acid and isocyanates is often facilitated by catalysts. google.comgoogle.com A range of catalysts, including tertiary amines and organometallic compounds, have been shown to be effective. google.com The halogenation of the parent 2-oxo-1,3-dioxolane ring has also been achieved using a radical initiator like azobisisobutyronitrile (AIBN), which notably allows the reaction to proceed without chlorinated solvents like carbon tetrachloride. google.com

For transformations involving ester derivatives, enzymatic catalysts and ion exchangers represent a greener alternative. The transesterification of low molecular weight 2-oxo-1,3-dioxolane-4-carboxylic acid esters with polyols can be effectively catalyzed by enzymes such as Novozym® 435 or acidic cation exchangers like Amberlite® 200. epo.org

A summary of catalytic systems is presented below:

Table 1: Catalytic Systems for Synthesis and Transformation
Reaction Type Catalyst Precursor(s) Product Ref
Carboxamide Synthesis Tertiary Amines (DMAP, DABCO), Organometallics (DBTL) 2-Oxo-1,3-dioxolane-4-carboxylic acid + Polyisocyanate 2-Oxo-1,3-dioxolane-4-carboxamide google.com
Acyl Halide Synthesis Dimethylformamide (DMF) 2-Oxo-1,3-dioxolane-4-carboxylic acid + Halogenating agent 2-Oxo-1,3-dioxolane-4-acyl halide google.com
Transesterification Enzymatic (Novozym® 435), Acidic Cation Exchanger (Amberlite® 200) 2-Oxo-1,3-dioxolane-4-carboxylic acid ester + Polyol Polyol-based 2-oxo-1,3-dioxolane-4-carboxylate epo.org
Ring Halogenation Radical Initiator (AIBN) 2-Oxo-1,3-dioxolane + Sulfuryl dihalide 4-Halo-2-oxo-1,3-dioxolane google.com
Cyclic Carbonate Formation Various catalysts Oxirane-2-carboxylic acid ester + CO₂ 2-Oxo- google.comepo.orgdioxolane-4-carboxylic acid ester google.com

Exploration of Unprecedented Reactivities and Undiscovered Applications

The reactivity of the 2-oxo-1,3-dioxolane ring is significantly influenced by the electron-withdrawing nature of the substituent at the C4 position. google.com This makes the ring susceptible to nucleophilic attack, a characteristic that forms the basis of its most common application: the synthesis of polyhydroxyurethanes. The reaction of the cyclic carbonate with amines proceeds via ring-opening to form hydroxyurethanes, a process that can yield either primary or secondary hydroxyl groups depending on the direction of ring cleavage. epo.org This reaction is particularly valuable as it provides a non-phosgene route to urethanes.

While the reactivity of the corresponding carboxylic acid and ester derivatives is well-documented, the specific potential of the nitrile group in 2-oxo-1,3-dioxolane-4-carbonitrile remains an area ripe for exploration. The nitrile functionality is exceptionally versatile and could be leveraged for:

Hydrolysis to the corresponding carboxylic acid or amide.

Reduction to a primary amine, yielding a bifunctional molecule with a cyclic carbonate and an amino group.

Cycloaddition reactions , such as [3+2] cycloadditions with azides to form tetrazoles.

Addition of organometallic reagents to generate ketones after hydrolysis.

Beyond synthetic chemistry, an exciting and relatively unexplored application for related dioxolane structures is in materials science. Recently, a dioxolane derived from lactic acid, 5-methyl-1,3-dioxolane-4-one, has been investigated as a novel bio-based solvent for electrolytes in lithium-ion batteries. rsc.org These electrolytes demonstrated low flammability and high electrochemical performance. rsc.org Given its structural similarity and polar nature, this compound could be investigated for similar roles in energy storage systems, potentially offering unique advantages due to the nitrile group's electrochemical properties.

Integration into Multicomponent Reaction Sequences for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are a cornerstone of modern synthetic efficiency. The this compound scaffold and its precursors are excellent candidates for integration into such reaction sequences.

While direct examples involving the nitrile are sparse, the reactivity of its precursors is illustrative. The synthesis of 2-oxo-1,3-dioxolane-4-carboxamides from the corresponding carboxylic acid, an amine, and an isocyanate can be considered a key multicomponent process for creating functional monomers and polymers. google.comgoogle.comgoogle.com

Research in related fields demonstrates the potential for more complex MCRs. For example, copper-catalyzed MCRs have been developed for the synthesis of diverse spirotetrahydrocarbazoles from aromatic aldehydes, 2-methylindole, and various cyclic dienophiles. nih.gov In some cases, both the diene and dienophile components were generated in situ. nih.gov Similarly, cobalt(II) has been used to mediate a three-component synthesis of 1,3,4-oxadiazole (B1194373) derivatives from sulfonyl azides, an isocyanide equivalent, and carboxylic acids. chemistryviews.org

These examples provide a blueprint for future research. The 2-oxo-1,3-dioxolane-4-carboxylic acid precursor could serve as the acid component in established MCRs like the Ugi or Passerini reactions. The resulting complex adducts would contain the versatile cyclic carbonate moiety, ready for subsequent polymerization or ring-opening reactions, thereby rapidly generating molecular diversity and functional complexity.

Innovations in Sustainable Synthesis and Green Chemical Processes

The synthesis and application of this compound and its derivatives are intrinsically linked to several principles of green chemistry. These innovations aim to reduce environmental impact by utilizing renewable feedstocks, minimizing waste, and avoiding hazardous reagents.

A paramount green feature is the synthesis of the cyclic carbonate ring itself. The cycloaddition of CO₂ to epoxides is a highly atom-economical reaction that utilizes a waste product (CO₂) as a C1 building block. google.comresearchgate.net This method of carbon fixation is a sustainable alternative to traditional carbonate synthesis methods. researchgate.net

The use of these cyclic carbonates in polymer synthesis offers another significant green advantage. The reaction of cyclic carbonates with amines to produce polyhydroxyurethanes circumvents the need for highly toxic and hazardous phosgene (B1210022), which is conventionally used in the production of polycarbonates and polyurethanes. epo.org

Furthermore, the broader class of 1,3-dioxolane (B20135) compounds is being developed as bio-based solvents. rsc.org Derivatives prepared from renewable resources like lactic acid and formaldehyde (B43269) are being positioned as green replacements for traditional fossil-based polar aprotic solvents. rsc.orgrsc.org These bio-solvents are noted for their low toxicity and biodegradability. researchgate.net The development of catalytic systems that employ enzymes or recyclable solid catalysts, such as ion-exchange resins, further enhances the sustainability of processes involving these compounds. epo.org

Key aspects of sustainable chemistry related to the 2-oxo-1,3-dioxolane scaffold are summarized below:

Table 2: Green Chemistry Innovations
Innovation Description Benefit Ref
Carbon Capture & Utilization (CCU) Synthesis via cycloaddition of CO₂ to epoxides. Utilizes a greenhouse gas as a chemical feedstock, high atom economy. google.comresearchgate.net
Phosgene-Free Polymer Synthesis Reaction of cyclic carbonates with amines to form hydroxyurethanes. Avoids the use of highly toxic phosgene gas. epo.org
Bio-Based Solvents Development of dioxolane derivatives from renewable resources (e.g., lactic acid). Reduces reliance on fossil fuels, offers lower toxicity and better biodegradability. rsc.orgrsc.org
Enzymatic & Heterogeneous Catalysis Use of enzymes (e.g., Novozym® 435) and ion-exchange resins for transformations. Milder reaction conditions, easier catalyst separation and recycling, reduced waste. epo.org

Application of Advanced Computational Modeling for Predictive Chemical Design

Advanced computational modeling is an indispensable tool for accelerating chemical research by predicting molecular properties, elucidating reaction mechanisms, and guiding experimental design. For a molecule like this compound, computational chemistry offers several avenues for exploration.

Basic molecular properties for the parent carboxylic acid are already available through computed descriptors in databases like PubChem. These include parameters like the octanol-water partition coefficient (XLogP3), topological polar surface area (TPSA), and rotatable bond count, which provide initial insights into the molecule's physical behavior. nih.gov

Beyond these basic descriptors, more sophisticated computational methods can be applied:

Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure of the molecule in detail. This would allow researchers to predict its reactivity, map out the energy profiles of potential reaction pathways (such as the ring-opening with different nucleophiles), and understand the regioselectivity of such reactions. It can also be used to simulate spectroscopic data (e.g., NMR, IR) to aid in structural confirmation.

Molecular Dynamics (MD) Simulations: Inspired by the use of related dioxolanes as battery electrolytes rsc.org, MD simulations could be employed to study the behavior of this compound as a solvent or electrolyte additive. These simulations can predict bulk properties like viscosity and conductivity and provide a molecular-level understanding of ion solvation and transport within the liquid phase.

Quantitative Structure-Activity Relationship (QSAR): If a library of C4-substituted 2-oxo-1,3-dioxolane derivatives were synthesized and tested for a specific application (e.g., monomer reactivity in polymerization), QSAR models could be built. These statistical models would correlate structural features with observed activity, enabling the predictive design of new molecules with enhanced performance, thereby minimizing synthetic effort.

By leveraging these computational tools, researchers can screen for promising applications, design more efficient catalysts, and gain fundamental insights into the chemical behavior of this compound, ultimately guiding and streamlining future experimental work.

Q & A

Basic Research: What experimental methods are recommended to synthesize 2-Oxo-1,3-dioxolane-4-carbonitrile and its derivatives?

Answer:
The synthesis typically involves cyclization reactions or functional group substitutions. For example:

  • Cyclization : React cyanoacetohydrazone derivatives with cinnamonitriles under controlled conditions (e.g., reflux in ethanol) to form 2-oxo-dihydropyridine derivatives .
  • Substitution : Introduce methyl or hydroxyl groups at specific positions using alkylation or oxidation protocols, as demonstrated in analogous dihydroquinoline syntheses .
    Characterization : Use 1H/13C NMR to confirm structural integrity (e.g., methyl group integration at δ 1.3–1.5 ppm) , mass spectrometry for molecular weight validation, and IR spectroscopy to verify nitrile (C≡N) stretches (~2200 cm⁻¹) .

Basic Research: How can the electrochemical stability window (ECW) of this compound be experimentally determined for battery electrolyte applications?

Answer:

  • Cyclic Voltammetry (CV) : Perform scans at 0.1–1.0 mV/s in a three-electrode cell (Li metal as reference/counter electrodes) to identify oxidation/reduction potentials. The compound exhibits a wide ECW (>6.00 V) due to its stable dioxolane ring and nitrile group .
  • Galvanostatic Cycling : Test in full-cell configurations (e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂ cathodes) to assess long-term stability. Monitor voltage decay and capacity retention over 100+ cycles .

Advanced Research: How do computational models resolve discrepancies between predicted and experimental ECW values for this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to estimate oxidation/reduction potentials. Compare results with experimental CV data to refine solvation models .
  • Thermodynamic Cycles : Use high-precision cycles to account for solvent-solute interactions, which traditional methods often neglect. This approach identified this compound as a high-ECW outlier in a 308-solvent database .
    Key Data :
MethodPredicted ECW (V)Experimental ECW (V)
Traditional DFT5.26.1
Thermodynamic Cycle6.06.1

Advanced Research: What strategies mitigate structural instability during redox reactions in battery electrolytes containing this compound?

Answer:

  • Bond Length Monitoring : Use in situ X-ray diffraction (XRD) to track bond length changes (<0.10 Å in the dioxolane ring during cycling) .
  • Additive Engineering : Introduce fluoroethylene carbonate (FEC) to stabilize the solid-electrolyte interphase (SEI) and reduce parasitic reactions at high voltages (>4.5 V vs. Li/Li⁺) .

Basic Research: What spectroscopic techniques are critical for analyzing degradation byproducts of this compound under oxidative conditions?

Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile degradation products (e.g., CO₂, HCN) .
  • Raman Spectroscopy : Detect non-volatile species (e.g., polymeric residues) via characteristic C≡N and C=O peak shifts .

Advanced Research: How does modifying the nitrile group in this compound impact its biological activity in receptor modulation studies?

Answer:

  • Structure-Activity Relationship (SAR) : Replace the nitrile with carboxamide or thioamide groups to alter binding affinity. For example, 2-oxo-dihydropyridine-3-carboxamide derivatives showed CB2 receptor selectivity (Ki < 50 nM) .
  • Pharmacological Profiling : Use radioligand binding assays (e.g., [³H]-CP-55,940 for CB2) to quantify agonism/antagonism. Substituents at C5/C6 positions dictate modulation type (e.g., inverse agonism vs. antagonism) .

Basic Research: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Storage : Keep in inert atmospheres (argon) at –20°C to prevent hydrolysis .
  • Exposure Mitigation : Use fume hoods for synthesis steps involving nitrile groups, which may release toxic HCN vapors under thermal stress .

Advanced Research: How can contradictions in reported ECW values for this compound be systematically addressed?

Answer:

  • Methodology Cross-Validation : Compare results from CV, DFT, and thermodynamic cycles. For instance, early DFT models underestimated ECW due to incomplete solvation effects, while thermodynamic cycles improved accuracy .
  • Collaborative Reproducibility : Share electrolyte formulations (e.g., 1 M LiPF₆ in EC:DMC) and testing protocols across labs to standardize ECW measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.